Technical Whitepaper: 2-(4-Benzylmorpholin-3-yl)acetonitrile as a Pivotal Intermediate in Morpholine Therapeutics
Technical Whitepaper: 2-(4-Benzylmorpholin-3-yl)acetonitrile as a Pivotal Intermediate in Morpholine Therapeutics
This technical guide details the chemical identity, synthesis, and therapeutic utility of 2-(4-Benzylmorpholin-3-yl)acetonitrile , a critical chiral synthon in modern medicinal chemistry.
Executive Summary
2-(4-Benzylmorpholin-3-yl)acetonitrile is a strategic building block used primarily to access 3-substituted morpholine scaffolds. Unlike the more common 2-substituted analogs (e.g., Phenmetrazine), the 3-substituted morpholine core offers a unique vector for exploring chemical space in CNS (Central Nervous System) and oncology drug discovery.
This compound serves as a "chiral switch," allowing researchers to introduce a morpholine ring with a reactive ethylamine or acetic acid handle at the 3-position. It is a validated intermediate in the synthesis of mTOR inhibitors (e.g., PQR309 analogs) and NK1/NK3 receptor antagonists .
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 2-(4-benzylmorpholin-3-yl)acetonitrile |
| Common Name | 4-Benzyl-3-(cyanomethyl)morpholine |
| CAS Number | 1217855-96-3 (S-isomer); 170701-93-6 (Racemate/Unspecified) |
| Molecular Formula | C₁₃H₁₆N₂O |
| Molecular Weight | 216.28 g/mol |
| Physical State | Viscous oil or low-melting solid (depending on purity/enantiomer) |
| Solubility | Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water |
| Key Functional Groups | Morpholine (heterocycle), Benzyl (protecting group), Nitrile (reactive handle) |
Synthetic Pathways: The Chiral Pool Strategy
While racemic synthesis via epichlorohydrin is possible, the Chiral Pool Synthesis starting from Serine is the industry standard for high-value pharmaceutical intermediates. This route ensures high enantiomeric excess (ee), which is critical for regulatory compliance in drug development.
Mechanism of Action (Synthesis)
The synthesis relies on constructing the morpholine ring around the chiral center of serine. The benzyl group protects the nitrogen and increases lipophilicity for easier handling, while the nitrile is introduced via nucleophilic substitution of an activated alcohol.
DOT Diagram: Stereoselective Synthesis Workflow
Figure 1: Stereoselective synthesis route from L-Serine to the target nitrile.
Experimental Protocols
Note: These protocols describe the conversion of the hydroxymethyl precursor to the nitrile, as this is the critical divergence point.
Phase 1: Activation of the Alcohol
Objective: Convert 4-benzyl-3-(hydroxymethyl)morpholine into a reactive electrophile (chloride or mesylate).
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Reagents: 4-Benzyl-3-(hydroxymethyl)morpholine (1.0 eq), Thionyl Chloride (SOCl₂) (1.2 eq), Dichloromethane (DCM) (Solvent).
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Procedure:
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Dissolve the starting alcohol in anhydrous DCM under nitrogen atmosphere.
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Cool to 0°C. Add SOCl₂ dropwise to control the exotherm.
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Reflux for 2–4 hours until TLC shows consumption of starting material.
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Workup: Quench with saturated NaHCO₃. Extract with DCM.[1] Dry over MgSO₄ and concentrate in vacuo.
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Result: 4-Benzyl-3-(chloromethyl)morpholine (Intermediate).
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Phase 2: Cyanation (Nitrile Formation)
Objective: Nucleophilic displacement of the chloride by cyanide to form the carbon-carbon bond.
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Reagents: Chloromethyl intermediate (from Phase 1), Sodium Cyanide (NaCN) (1.5 eq), DMSO (Solvent).
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Procedure:
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Safety Warning: NaCN is highly toxic. Use a well-ventilated fume hood and have a cyanide antidote kit available.
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Dissolve the chloromethyl intermediate in DMSO.
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Add NaCN in a single portion.
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Heat to 60–80°C for 4–6 hours. Monitor by LC-MS for the mass shift (+9 Da shift from Cl to CN is not direct, but mass changes from ~225 to ~216).
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Workup: Pour into ice water. Extract with Ethyl Acetate.[1] Wash organic layer with brine (3x) to remove DMSO.
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Purification: Flash column chromatography (Hexane/EtOAc gradient).[2]
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Validation:
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IR: Look for the characteristic nitrile stretch at ~2240 cm⁻¹.
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NMR: Confirm the appearance of the -CH₂CN methylene protons (doublet of doublets ~2.5 ppm).
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Therapeutic Applications & Downstream Utility
This nitrile is rarely the final drug; it is a divergent intermediate . The nitrile group serves as a masked amine or acid.
Key Applications
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mTOR Inhibitors (Oncology):
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The morpholine ring binds to the hinge region of the kinase. The 3-position substituent directs the molecule into the selectivity pocket, improving specificity for mTOR over PI3K.
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NK1 Receptor Antagonists (Neuroscience):
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Used in the synthesis of high-affinity ligands for treating depression and emesis. The chiral 3-position is essential for receptor fit.
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Antimalarials:
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4-aminoquinoline derivatives incorporating this scaffold show activity against drug-resistant Plasmodium falciparum.
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DOT Diagram: Divergent Synthesis
Figure 2: Transformation of the nitrile into bioactive scaffolds.
Safety & Handling
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Cyanide Hazard: The synthesis involves NaCN. Waste streams must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.
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Skin Irritant: Benzyl morpholines are lipophilic and can penetrate skin. Wear nitrile gloves and lab coats.
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Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the benzyl amine.
References
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Stereoselective Synthesis of Morpholines: Journal of Medicinal Chemistry, "A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor." (2019).
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NK1 Antagonist Synthesis: European Patent EP2470545B1, "Anhydrate forms of a pyridine derivative."
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Antimalarial Applications: Journal of Medicinal Chemistry, "Discovery of Amodiachins... Active against Multidrug-Resistant Plasmodium falciparum."
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General Reactivity: Organic Syntheses, "N-Benzylacrylamide and related benzyl-protected amines."
